molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

5-Bromo-4-fluoro-2-methylaniline

Cat. No. B104819
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves regioselective halogenation, nucleophilic substitution, and the use of protecting groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and bromination to achieve the desired product with a high degree of regioselectivity . Similarly, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was achieved through a sequence of reactions starting from p-bromoaniline, highlighting the versatility of bromo-substituted anilines as intermediates .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . The structural analysis of these compounds can reveal the influence of substituents on the overall molecular conformation and stability.

Chemical Reactions Analysis

Halogenated aromatic compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The presence of halogens can significantly affect the reactivity of the aromatic ring. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved by a palladium-catalyzed amination reaction of 2-bromo-5-[18F]fluoropyridine, demonstrating the utility of bromo-fluoropyridines in radiochemical syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents on the aromatic ring. For example, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was investigated using DFT calculations, which provided insights into its vibrational frequencies, electronic properties, and molecular electrostatic potential . These properties are crucial for understanding the behavior of such compounds in different environments and their potential applications in medicinal chemistry.

Scientific Research Applications

Metabolism Studies

  • Microsomal Metabolism of Halogenated 4-Methylanilines: Rat liver microsomal metabolism of halogenated 4-methylanilines, including 2-bromo-4-methylaniline, was investigated. This study identified metabolites resulting from side-chain C-hydroxylation and N-hydroxylation, providing insights into the metabolic pathways of similar compounds (Boeren et al., 1992).

Chemical Reactions

  • Reactivity with Hemoglobin: Research on 4-bromo-N,N-dimethylaniline-N-Oxide, a compound related to 5-Bromo-4-fluoro-2-methylaniline, showed transformations with hemoglobin, leading to various products. This study contributes to understanding the chemical interactions of similar brominated compounds (Renner, 2004).

Environmental Toxicology

  • Toxicity Assessment in Earthworms: A study on 2-fluoro-4-methylaniline in earthworms using NMR spectroscopy identified changes in endogenous metabolites. This research helps in understanding the environmental impact and toxicity of related compounds (Bundy et al., 2002).

Synthesis and Properties

  • Synthesis of Analogs via Suzuki Cross-Coupling: A study described the synthesis of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, offering insights into the synthesis process and properties of similar bromo-fluoro compounds (Rizwan et al., 2021).

Steric and Electronic Effects

  • Influence on SNAr Reactions: Research on steric and electronic effects of halogenated compounds like 1-bromo-2-fluoro-3,5-dinitrobenzenes provides insights into the reaction mechanisms of similar bromo-fluoro derivatives (Onyido & Hirst, 1991).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLVDGUXUSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382293
Record name 5-Bromo-4-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-methylaniline

CAS RN

627871-16-3
Record name 5-Bromo-4-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-fluoro-2-methylaniline
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Synthesis routes and methods I

Procedure details

A mixture of iron powder (4.30 g) and ammonium chloride (1.143 g) in water (23 mL) was heated under reflux at 100° C. for 30 minutes. To this hot mixture was added 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (5.00 g) slowly and then the reaction mixture was heated under reflux at 100° C. overnight. The mixture was cooled to room temperature, filtered through a pad of celite, and extracted with ethyl acetate (3×50 mL). The organic solution was washed with water (3×100 mL) and brine (100 mL), dried (MgSO4) and concentrated under reduced pressure to give the subtitle compound (3.59 g) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.143 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of Iron powder (17.8 g, 318 mmol) and NH4Cl (5.10 g, 95.4 mmol) in water (100 mL) was refluxed for 30 minutes. To this hot mixture was added 4-bromo-3-fluoro-6-nitrotoluene (18.6 g, 79.5 mmol) slowly and then the reaction mixture was refluxed for 48 hours. The mixture was cooled to room temperature and extracted with EtOAc (3×200 mL). The organic solution was washed with H2O (3×300 mL) and brine (300 mL), dried (Na2SO4), and concentrated. The residue was purified by flash chromatography (silica, 20% EtOAc in hexanes) to give 11.7 g (72%) of title compound as a pale yellow solid. 1H NMR (CDCl3): 300 MHz δ 6.82 (m, 2H), 3.49 (bs, 2H), 2.11 (s, 3H).
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.8 g
Type
catalyst
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-fluoro-2-methylaniline
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Reactant of Route 6
5-Bromo-4-fluoro-2-methylaniline

Citations

For This Compound
6
Citations
W You, C Steegborn - Nature Chemical Biology, 2021 - nature.com
… complex, the activator’s 5-bromo-4-fluoro-2-methylaniline moiety is packed in a hydrophobic … The anchoring of MDL-801 through its 5-bromo-4-fluoro-2-methylaniline moiety appears to …
Number of citations: 9 www.nature.com
F Fiorentino, A Mai, D Rotili - Current Opinion in Structural Biology, 2023 - Elsevier
… Finally, the 5-bromo-4-fluoro-2-methylaniline moiety seems solvent-exposed (Figure 4e) [58]… solvent exposed and the 5-bromo-4-fluoro-2-methylaniline moiety positioned deep within …
Number of citations: 1 www.sciencedirect.com
H Yue, Y Zhang, J Feng, J Zhang, Y Yao, Y Hou… - Chemical Papers, 2023 - Springer
… As shown in Scheme 1, route 1A used commercially available 5-bromo-4-fluoro-2-methylaniline 11 as the starting material, and the key intermediate 5 was prepared by cyanidation, …
Number of citations: 0 link.springer.com
J Shang, S Ning, Y Chen, T Chen… - Acta Pharmacologica …, 2021 - nature.com
… To a solution of 5-bromo-4-fluoro-2-methylaniline (1, 20 g, 98.5 mmol) in 50 mL pyridine was added methyl 2-(chlorosulfonyl)-5-nitrobenzoate (2, 33.0 g, 118.2 mmol) at 0 C, and the …
Number of citations: 33 www.nature.com
F Fiorentino, A Mai, D Rotili - Journal of medicinal chemistry, 2021 - ACS Publications
… engages in extensive hydrophobic interactions, the central 2-carboxybenzenesulfonamide is packed between Val70, Trp71, and Met157, and the 5-bromo-4-fluoro-2-methylaniline …
Number of citations: 36 pubs.acs.org
E Abbotto, C Miro, F Piacente, A Salis, M Murolo… - Biomedicine & …, 2023 - Elsevier
… Pharmatech GmbH, Kaiserslautern, Germany provided SIRT6 inhibitor S6 (CAT# BD01051158), as well as the reagents for MDL-800 synthesis, ie, 5-Bromo-4-fluoro-2-methylaniline (…
Number of citations: 3 www.sciencedirect.com

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